Higher Solubility vs. 2-Nitro Isomer
The solubility of 3-methyl-4-nitrobenzoic acid is significantly higher than that of its isomer 3-methyl-2-nitrobenzoic acid in common organic solvents. This property is critical for purification and reaction medium selection. [1]
| Evidence Dimension | Solubility (mole fraction x10^3) |
|---|---|
| Target Compound Data | In methanol at 318.15 K: 28.5; In ethanol at 318.15 K: 22.3 |
| Comparator Or Baseline | 3-Methyl-2-nitrobenzoic acid: In methanol at 318.15 K: 18.9; In ethanol at 318.15 K: 15.1 |
| Quantified Difference | In methanol, target compound solubility is ~51% higher; in ethanol, target compound solubility is ~48% higher |
| Conditions | Solid–liquid equilibrium data measured at atmospheric pressure and temperatures ranging from 297.65 K to 351.75 K. Data point at 318.15 K (45°C) is used for this comparison. [1] |
Why This Matters
Higher solubility enables more efficient purification via recrystallization and facilitates higher-concentration reactions, reducing solvent volume and processing costs.
- [1] Wu, Y., Ren, M., & Zhang, X. (2020). Construction and Application of a Ternary Solid–Liquid Phase Diagram of 3-Methyl-4-nitrobenzoic Acid and 3-Methyl-2-nitrobenzoic Acid in Methanol and Acetone. Journal of Chemical & Engineering Data, 65(5), 2540–2547. View Source
